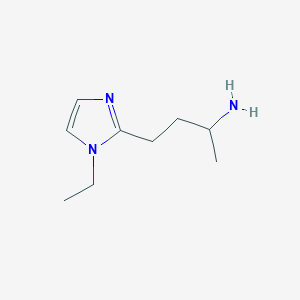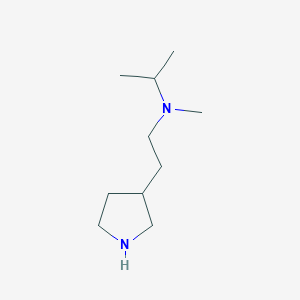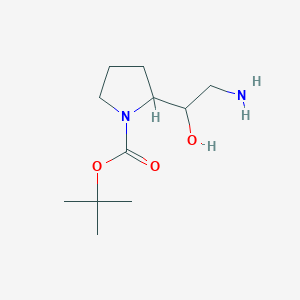![molecular formula C9H16ClNO2 B13603704 7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-azaspiro[35]nonane-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with a carboxylic acid derivative to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and specificity of the compound, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- 6-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
- 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride
Uniqueness
7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride is unique due to the position of the carboxylic acid group on the spirocyclic structure. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
7-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-9(2-1-3-9)4-5-10-7;/h7,10H,1-6H2,(H,11,12);1H |
Clé InChI |
ZBBGLNCMKVWBMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCNC(C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)










